molecular formula C20H15F3N4O2 B14977171 1,9-Dimethyl-4-oxo-N~2~-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide

1,9-Dimethyl-4-oxo-N~2~-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide

Cat. No.: B14977171
M. Wt: 400.4 g/mol
InChI Key: FFKYGZWVNZWOKB-UHFFFAOYSA-N
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Description

1,9-Dimethyl-4-oxo-N~2~-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

The synthesis of 1,9-Dimethyl-4-oxo-N~2~-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide involves several steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The process typically involves the reaction of boronic acids with halides in the presence of a palladium catalyst. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.

Chemical Reactions Analysis

1,9-Dimethyl-4-oxo-N~2~-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.

    Common Reagents and Conditions: Typical reagents include halides, boronic acids, and palladium catalysts. Reaction conditions often involve mild temperatures and inert atmospheres.

    Major Products: The major products depend on the specific reactions but often include derivatives with modified functional groups.

Scientific Research Applications

1,9-Dimethyl-4-oxo-N~2~-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,9-Dimethyl-4-oxo-N~2~-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are a subject of ongoing research .

Comparison with Similar Compounds

1,9-Dimethyl-4-oxo-N~2~-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:

This compound’s unique structure and properties make it a valuable subject for further investigation and application in various scientific fields.

Properties

Molecular Formula

C20H15F3N4O2

Molecular Weight

400.4 g/mol

IUPAC Name

6,10-dimethyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C20H15F3N4O2/c1-11-5-4-8-27-16(11)25-17-14(19(27)29)10-15(26(17)2)18(28)24-13-7-3-6-12(9-13)20(21,22)23/h3-10H,1-2H3,(H,24,28)

InChI Key

FFKYGZWVNZWOKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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